

# Understanding the Molecular Target of Atr-IN-4: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Atr-IN-4

Cat. No.: B10857828

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## Core Target: ATR Kinase

**Atr-IN-4** is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.<sup>[1]</sup> ATR is a crucial apical kinase in the DNA Damage Response (DDR) pathway, a complex signaling network that maintains genomic integrity.<sup>[2][3][4][5]</sup> ATR is activated in response to a broad range of DNA damage and replication stress, particularly at sites of single-stranded DNA (ssDNA).<sup>[2][4][6]</sup>

Upon activation, ATR phosphorylates a multitude of substrates, with a key downstream target being the checkpoint kinase 1 (Chk1).<sup>[2][5]</sup> This phosphorylation event initiates a signaling cascade that orchestrates cell cycle arrest, promotes DNA repair, and stabilizes replication forks.<sup>[2][3][5]</sup> By inhibiting ATR, **Atr-IN-4** disrupts these critical cellular processes, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells that are highly reliant on the ATR pathway for survival due to intrinsic replication stress.<sup>[3]</sup>

## Quantitative Data

The potency and cellular activity of **Atr-IN-4** have been characterized in various cancer cell lines.

Cell Line	Cancer Type	IC50 (nM)
DU145	Human Prostate Cancer	130.9
NCI-H460	Human Lung Cancer	41.33

Table 1: Cellular Activity of Atr-IN-4 in Cancer Cell Lines.[\[1\]](#)

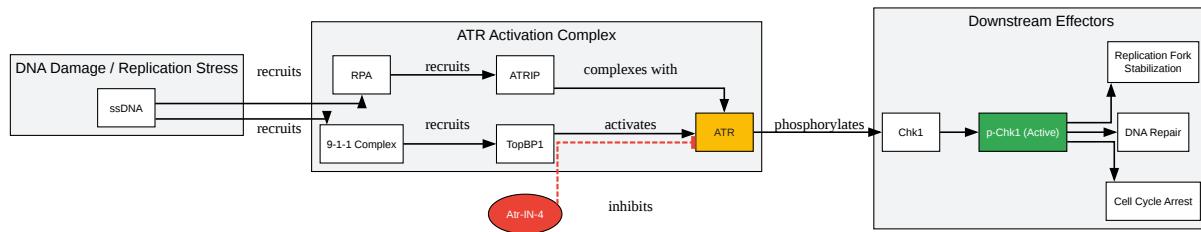
Note: Comprehensive kinase selectivity data for **Atr-IN-4** against a wide panel of kinases is not publicly available. The following table presents representative selectivity data for another potent and selective ATR inhibitor, M4344, to illustrate the typical selectivity profile of this class of compounds. M4344 demonstrates high selectivity for ATR with minimal off-target activity against a large panel of other protein kinases.[\[7\]](#)[\[8\]](#)

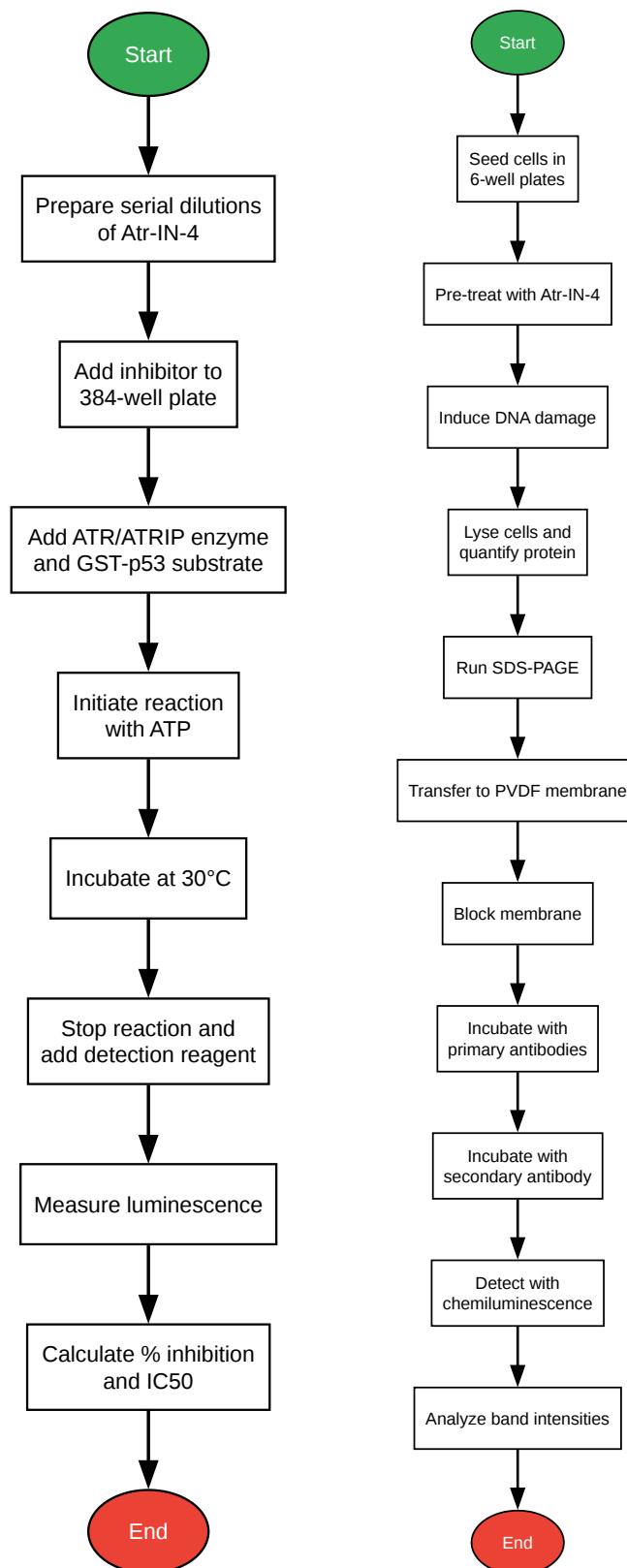
Kinase	Inhibition (Ki, pM)	Selectivity Fold vs. ATR
ATR	< 150	1
308 out of 312 other kinases	> 15,000	> 100

Table 2: Representative Kinase Selectivity Profile of a Potent ATR Inhibitor (M4344).  
[\[7\]](#)[\[8\]](#)

## Signaling Pathway and Mechanism of Action

**Atr-IN-4** acts as an ATP-competitive inhibitor of ATR kinase. The following diagram illustrates the canonical ATR signaling pathway and the point of intervention by an ATR inhibitor like **Atr-IN-4**.



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